molecular formula C6H14ClNO2S B13470899 Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans

Cat. No.: B13470899
M. Wt: 199.70 g/mol
InChI Key: XGKUGTDEROCVLB-UHFFFAOYSA-N
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Description

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C5H12ClNO2S, and it has a molecular weight of 185.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, involves several steps. The starting materials and specific reaction conditions are crucial for obtaining the desired product. Typically, the synthesis involves the following steps:

    Formation of the cyclobutyl ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the hydroxy group: The hydroxy group is introduced through a hydroxylation reaction.

    Formation of the imino group: The imino group is formed by reacting the intermediate with appropriate reagents.

    Sulfanone formation: The sulfanone group is introduced through a sulfonation reaction.

    Hydrochloride formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfanone group to sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imino or hydroxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines, thiols, and halides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, sulfides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Imino(methyl){[(1r,3r)-3-(hydroxymethyl)cyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans
  • Imino(methyl){[(1r,3r)-3-hydroxycyclopentyl]methyl}-lambda6-sulfanone hydrochloride, trans

Uniqueness

Imino(methyl){[(1r,3r)-3-hydroxycyclobutyl]methyl}-lambda6-sulfanone hydrochloride, trans, stands out due to its unique cyclobutyl ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.

Properties

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

3-[(methylsulfonimidoyl)methyl]cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO2S.ClH/c1-10(7,9)4-5-2-6(8)3-5;/h5-8H,2-4H2,1H3;1H

InChI Key

XGKUGTDEROCVLB-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)CC1CC(C1)O.Cl

Origin of Product

United States

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